molecular formula C21H23N3O4 B11436108 N-(sec-butyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-(sec-butyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B11436108
M. Wt: 381.4 g/mol
InChI Key: WVSQXFITZNKTOX-UHFFFAOYSA-N
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Description

N-(BUTAN-2-YL)-2-[3-(4-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE: is a complex organic compound with a unique structure that combines a quinazolinone core with a methoxyphenyl group and a butan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-2-[3-(4-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the quinazolinone intermediate.

    Attachment of the Butan-2-yl Group: The butan-2-yl group is typically introduced through an alkylation reaction, where the quinazolinone intermediate is treated with a butan-2-yl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving the quinazolinone core.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-2-[3-(4-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the butan-2-yl group could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group, such as 4-methoxyphenethylamine.

    Butan-2-yl Derivatives: Compounds with a butan-2-yl group, such as butan-2-yl acetate.

Uniqueness

N-(BUTAN-2-YL)-2-[3-(4-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE is unique due to the combination of these three functional groups, which confer specific chemical and biological properties that are not found in other compounds with only one or two of these groups.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-butan-2-yl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C21H23N3O4/c1-4-14(2)22-19(25)13-23-18-8-6-5-7-17(18)20(26)24(21(23)27)15-9-11-16(28-3)12-10-15/h5-12,14H,4,13H2,1-3H3,(H,22,25)

InChI Key

WVSQXFITZNKTOX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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